2-Methyl-4,6-dinitroaniline

説明

特性

IUPAC Name |

2-methyl-4,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUJSCZRXAFXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323029 | |

| Record name | 2-methyl-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-94-3 | |

| Record name | NSC402841 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-4,6-dinitroaniline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-Methyl-4,6-dinitroaniline, a substituted aromatic amine of significant interest in various fields of chemical research. As a Senior Application Scientist, the aim is to present not just a collection of data, but a synthesized resource that offers insights into the causality behind its properties and potential applications. This document is structured to provide a logical flow from fundamental molecular identity to practical considerations, ensuring a thorough understanding for professionals in research and development.

Chemical Identity and Structure

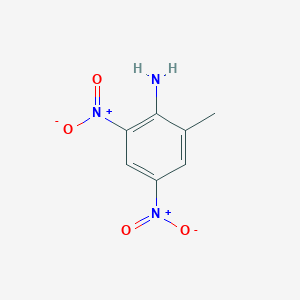

2-Methyl-4,6-dinitroaniline, also known by its synonym 4,6-dinitro-o-toluidine, is an organic compound characterized by a benzene ring substituted with a methyl group, an amino group, and two nitro groups.

Systematic Information:

| Identifier | Value |

| IUPAC Name | 2-Methyl-4,6-dinitroaniline[1] |

| Synonyms | 4,6-dinitro-o-toluidine, 4,6-Dinitro-2-methylaniline |

| CAS Number | 7477-94-3[1] |

| Molecular Formula | C₇H₇N₃O₄[1] |

| Molecular Weight | 197.15 g/mol [1] |

| InChI | InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,8H2,1H3[1] |

| SMILES | CC1=CC(=CC(=C1N)[O-])[O-][1] |

The molecular structure consists of a toluidine core (aminotoluene) with the amino and methyl groups in an ortho relationship (positions 1 and 2, respectively). The two nitro groups are positioned at carbons 4 and 6 of the aromatic ring. This specific arrangement of functional groups dictates the compound's chemical reactivity and physical properties.

Visualization of the Chemical Structure:

Caption: Chemical structure of 2-Methyl-4,6-dinitroaniline.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 66 °C | (Predicted) |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| XLogP3 | 1.8 | [1] |

The XLogP3 value of 1.8 suggests a moderate level of lipophilicity. This property is crucial in drug development as it influences a molecule's ability to cross cell membranes.

Synthesis of 2-Methyl-4,6-dinitroaniline

The synthesis of 2-Methyl-4,6-dinitroaniline typically involves the nitration of o-toluidine or its N-acetylated derivative. The directing effects of the amino (or acetamido) and methyl groups play a crucial role in the regioselectivity of the nitration reaction. Direct nitration of o-toluidine can lead to a mixture of isomers and oxidation byproducts. A more controlled approach involves the protection of the highly activating amino group as an acetamide.

A General Synthetic Workflow:

The following workflow outlines a common strategy for the synthesis of dinitrotoluidines, which can be adapted for the specific synthesis of the 4,6-dinitro isomer.

Caption: A general workflow for the synthesis of 2-Methyl-4,6-dinitroaniline.

Detailed Protocol Considerations:

-

Acetylation of o-Toluidine: The protection of the amino group as an acetamide is a critical first step. This is typically achieved by reacting o-toluidine with acetic anhydride. This reduces the activating effect of the amino group and prevents oxidation during nitration.

-

Dinitration: The N-acetyl-o-toluidine is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The conditions of this reaction (temperature, concentration of acids, and reaction time) must be carefully controlled to favor the formation of the 4,6-dinitro isomer over other possible dinitro and mononitro products. The acetamido group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The interplay of these directing effects will influence the final product distribution.

-

Hydrolysis: The final step is the deprotection of the amino group by hydrolysis of the acetamide. This can be accomplished under either acidic or basic conditions to yield the final product, 2-Methyl-4,6-dinitroaniline.

Causality in Experimental Choices:

-

Why Acetylation? Direct nitration of anilines is often problematic due to the strong activation of the ring, leading to over-nitration and oxidation. The acetyl group moderates this reactivity, allowing for more controlled nitration.

-

Why Mixed Acid? The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Potential Applications

While specific, large-scale industrial applications of 2-Methyl-4,6-dinitroaniline are not widely documented, its structural motifs suggest potential utility in several areas of research and development:

-

Intermediate in Dye Synthesis: Dinitroanilines are well-established precursors in the synthesis of azo dyes. The presence of the amino group allows for diazotization and subsequent coupling reactions to form a wide range of colored compounds.

-

Precursor for Biologically Active Molecules: The dinitroaniline scaffold is found in some herbicides. While many dinitroaniline herbicides are 2,6-dinitroanilines, the potential for herbicidal or other biological activity of the 2-methyl-4,6-dinitro isomer could be an area of investigation.

-

Material Science: The nitro groups can be reduced to amino groups, providing a route to triamino-functionalized toluenes. These polyfunctional amines can serve as monomers or cross-linking agents in the synthesis of polymers with specific thermal or mechanical properties.

Safety and Hazard Considerations

Specific toxicological data for 2-Methyl-4,6-dinitroaniline is limited. However, based on the general properties of dinitroanilines, the following hazards should be considered:

-

Toxicity: Dinitroanilines are generally considered toxic. For example, 2,4-dinitroaniline is toxic, with a lethal dose of 285 mg/kg in rats, and can be absorbed through the skin.[2]

-

Irritation: Aromatic nitro compounds can cause skin and eye irritation.

-

Methemoglobinemia: A common hazard associated with anilines and nitroanilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

-

Explosive Potential: While many dinitroanilines are not classified as explosives, some aromatic nitro compounds can be explosive, especially when heated or subjected to shock.

Self-Validating Safety Protocol:

Given the lack of specific data, a cautious approach is warranted when handling 2-Methyl-4,6-dinitroaniline. A self-validating safety protocol would include:

-

Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Avoidance of Ignition Sources: Keep the compound away from heat, sparks, and open flames.

-

Spill Management: Have appropriate spill control materials readily available.

-

Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

2-Methyl-4,6-dinitroaniline is a compound with a well-defined chemical structure and predictable, though not extensively documented, physicochemical properties. Its synthesis follows established principles of aromatic chemistry, with the key challenge being the control of regioselectivity during nitration. While its specific applications are not yet widely commercialized, its structure suggests potential as an intermediate in the synthesis of dyes, biologically active molecules, and specialty polymers. The lack of comprehensive experimental and toxicological data necessitates a cautious and well-informed approach to its handling and use in a research setting. Further investigation into the properties and reactivity of this molecule is warranted to fully explore its potential in various scientific disciplines.

References

-

PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-2,4-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 2,4-Dinitroaniline. Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-Trinitro-N-methyl-aniline. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-methyl, 4,6-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Methyl-4,6-dinitroaniline

This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-4,6-dinitroaniline, a significant compound in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information, experimental insights, and safety protocols.

Introduction and Molecular Identity

2-Methyl-4,6-dinitroaniline, also known as 4,6-dinitro-o-toluidine, is an aromatic amine characterized by a methyl group and two nitro groups attached to an aniline core. The strategic placement of these functional groups significantly influences its chemical reactivity and physical properties, making it a molecule of interest for further functionalization and as a building block in organic synthesis.

Molecular Structure:

Caption: 2D structure of 2-Methyl-4,6-dinitroaniline.

Core Identifiers:

| Identifier | Value |

| IUPAC Name | 2-Methyl-4,6-dinitroaniline[1] |

| Synonyms | 4,6-Dinitro-o-toluidine[2][3] |

| CAS Number | 7477-94-3[2][3] |

| Molecular Formula | C₇H₇N₃O₄[1][2] |

| Molecular Weight | 197.15 g/mol [1] |

Physicochemical Properties

Table of Physicochemical Properties:

| Property | Value | Source/Basis for Estimation |

| Melting Point | Estimated: ~150-160 °C | Based on the melting point of 2-Bromo-4,6-dinitroaniline (151-153 °C) and considering the substitution of a bromine atom with a smaller methyl group. |

| Boiling Point | Decomposes before boiling | Dinitroaniline compounds are known to be thermally unstable and often decompose at elevated temperatures.[3] |

| Appearance | Yellow to orange crystalline solid | Inferred from related dinitroaniline compounds. |

| Solubility | Likely sparingly soluble in water, more soluble in organic solvents like ethanol, acetone, and DMSO. | Based on the general solubility of dinitroanilines. |

| XLogP3 | 1.8 | Computed by PubChem.[1] |

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to 2-Methyl-4,6-dinitroaniline involves the nitration of o-toluidine. To control the regioselectivity and prevent oxidation of the amino group, a common strategy is to first protect the amine functionality, typically through acetylation. The resulting N-acetyl-o-toluidine is then subjected to nitration, followed by deprotection of the acetyl group.

Proposed Synthetic Workflow:

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-4,6-dinitroaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-4,6-dinitroaniline. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet to offer insights into the underlying principles governing solubility and provides a robust experimental framework for its determination.

Introduction: The Critical Role of Solubility in Application

2-Methyl-4,6-dinitroaniline, a dinitro-ortho-toluidine derivative, is a compound of interest in various chemical synthesis and application domains. Understanding its solubility is paramount for any process involving this compound, from reaction kinetics and purification to formulation and final application. Inadequate solubility can lead to failed experiments, impure products, and unforeseen challenges in process scale-up. This guide provides the foundational knowledge to preemptively address these challenges by thoroughly characterizing the solubility of 2-Methyl-4,6-dinitroaniline.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For 2-Methyl-4,6-dinitroaniline (C7H7N3O4), several key features dictate its interaction with organic solvents.[1]

-

Polarity : The presence of two nitro groups (-NO2) and an amino group (-NH2) attached to a benzene ring imparts significant polarity to the molecule. The nitro groups are strongly electron-withdrawing, creating a dipole moment. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups can act as hydrogen bond acceptors.

-

Intermolecular Forces : The primary intermolecular forces at play are dipole-dipole interactions and hydrogen bonding. The ability of 2-Methyl-4,6-dinitroaniline to engage in these interactions will largely determine its solubility in a given solvent. Solvents that can effectively solvate the molecule by forming strong intermolecular bonds are likely to be good solvents.

-

Molecular Structure : The methyl group (-CH3) introduces a degree of nonpolar character. The overall solubility will be a balance between the polar functional groups and the nonpolar hydrocarbon backbone.

Based on these properties, it is anticipated that 2-Methyl-4,6-dinitroaniline will exhibit favorable solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) and polar protic solvents (e.g., alcohols) that can participate in hydrogen bonding.[2] Conversely, its solubility is expected to be limited in nonpolar solvents such as hexane and toluene.

Quantitative Solubility Data

While specific quantitative solubility data for 2-Methyl-4,6-dinitroaniline is not extensively published, a qualitative understanding can be gleaned from related compounds. For instance, 2,4-Dinitroaniline is reported to be soluble in acetone, ethyl acetate, acetonitrile, and most alcohols.[2] Similarly, 2-Bromo-4,6-dinitroaniline is slightly soluble in chloroform and methanol.[3] This suggests a similar solubility profile for 2-Methyl-4,6-dinitroaniline.

To provide actionable data, the following table outlines the expected solubility of 2-Methyl-4,6-dinitroaniline in a range of common organic solvents, based on its structural properties and data from analogous compounds. It is imperative to experimentally verify these values for any critical application.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity to interact with the nitro and amino groups.[2] |

| Acetonitrile | Polar Aprotic | High | Strong dipole moment facilitates dissolution of polar compounds.[2] |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the amino and nitro groups. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly lower polarity may reduce solubility. |

| Dichloromethane (DCM) | Moderately Polar | Moderate | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capability. |

| Toluene | Nonpolar | Low | Primarily London dispersion forces, which are insufficient to overcome the strong intermolecular forces in the solid solute. |

| Hexane | Nonpolar | Very Low | Lacks the polarity to effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a solid in an organic solvent is the equilibrium shake-flask method.[4] This method is considered the "gold standard" due to its accuracy and direct measurement of thermodynamic equilibrium solubility.[4][5]

Principle

An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess of 2-Methyl-4,6-dinitroaniline to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid at the end of the experiment is crucial.[4]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[4]

-

-

Sample Separation :

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

-

Concentration Analysis :

-

Accurately dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 2-Methyl-4,6-dinitroaniline in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting :

-

Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Report the solubility value along with the temperature at which the measurement was conducted.

-

Safety and Handling Considerations

2-Methyl-4,6-dinitroaniline and its analogues are classified as toxic.[6][7][8] Therefore, all handling and experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[9] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6][7][8][9]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methyl-4,6-dinitroaniline in organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can obtain reliable and accurate solubility data. This information is essential for the successful design and implementation of chemical processes and formulations involving this compound.

References

-

Wikipedia. 2,4-Dinitroaniline. [Link]

-

PubChem. 2-Methyl-4,6-dinitroaniline. [Link]

-

CPAchem. Safety data sheet. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

-

University of Manitoba. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Ryerson University. Solubility of Organic Compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

PubChem. 2,4,6-Trinitro-N-methyl-aniline. [Link]

-

Chemsrc. 2-Bromo-4,6-dinitroaniline | CAS#:1817-73-8. [Link]

Sources

- 1. 2-Methyl-4,6-dinitroaniline | C7H7N3O4 | CID 345304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 3. 2-Bromo-4,6-dinitroaniline | 1817-73-8 [chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. fishersci.com [fishersci.com]

- 7. cpachem.com [cpachem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. echemi.com [echemi.com]

Safety, handling, and toxicity information for 2-Methyl-4,6-dinitroaniline

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Methyl-4,6-dinitroaniline

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the critical safety considerations, handling protocols, and toxicological profile of 2-Methyl-4,6-dinitroaniline. As a senior application scientist, the following guide is structured to provide not just procedural steps, but the underlying scientific rationale to ensure a culture of safety and experimental integrity.

Compound Identification and Physicochemical Profile

2-Methyl-4,6-dinitroaniline, a member of the dinitroaniline class of compounds, requires careful handling due to its chemical structure.[1][2] Dinitroanilines are recognized for their use as intermediates in the synthesis of dyes and pesticides and have been investigated for other applications.[1][3] The presence of two nitro groups on the aniline ring suggests a potential for high reactivity and toxicity.[4][5]

A clear understanding of its physical and chemical properties is the foundation of a robust safety protocol.

Table 1: Physicochemical Properties of 2-Methyl-4,6-dinitroaniline

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₄ | [2] |

| Molecular Weight | 197.15 g/mol | [2] |

| IUPAC Name | 2-methyl-4,6-dinitroaniline | [2] |

| CAS Number | 7477-94-3 | [2] |

| Appearance | Likely a yellow crystalline solid, characteristic of dinitrophenols and dinitroanilines. | [3][6] |

| Water Solubility | Expected to be low to insoluble. | [4][5] |

Hazard Identification and GHS Classification

Table 2: Anticipated GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[7][8][9] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[7][8][9] |

| Acute Toxicity, Inhalation | Category 2/3 | H330/H331: Fatal or Toxic if inhaled[7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][10] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[7][8][9] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[7][8] |

Hazard Pictograms:

-

Skull and Crossbones (GHS06)

-

Health Hazard (GHS08)

-

Environment (GHS09)

Toxicological Profile: Understanding the Risks

The toxicity of dinitroanilines is a significant concern. Exposure can lead to both acute and chronic health effects.

Primary Health Hazards:

-

Methemoglobinemia: A critical and potentially life-threatening condition that can result from exposure to nitroaromatic compounds.[5][10] These compounds can oxidize the iron in hemoglobin, rendering it unable to transport oxygen effectively. Symptoms include cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, weakness, and in severe cases, respiratory distress, collapse, and death.[5][9][10] The onset of symptoms may be delayed.[9][10]

-

Systemic Toxicity: Dinitroanilines are toxic if swallowed, inhaled, or absorbed through the skin.[7][8][9] Chronic exposure may lead to effects on the blood, liver, and central nervous system.[4][6]

-

Irritation: These compounds can cause irritation to the skin, eyes, and respiratory tract.[5][8][10]

-

Explosive Potential: Many aromatic nitro compounds are explosive when subjected to heat or shock.[4][5] While not confirmed for this specific isomer, this potential must be considered a serious risk. Dinitroanilines are classified as highly reactive chemicals and a dangerous explosion hazard.[5]

Safe Handling and Engineering Controls

A multi-layered approach to safety is essential when working with 2-Methyl-4,6-dinitroaniline. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Core Handling Principles:

-

Work in a Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11]

-

Minimize Dust and Aerosol Generation: Handle the solid material carefully to avoid creating dust.[10]

-

Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[10][12]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5][8] Wash hands thoroughly after handling.[8][9]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.[5]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. Consider additional protective clothing for larger quantities.[10]

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a properly fitted respirator is necessary.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][10]

Safe Handling Workflow Diagram:

Caption: Workflow for the safe handling of 2-Methyl-4,6-dinitroaniline.

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[7][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][10]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[10] Seek immediate medical attention.[7][10]

Spill Response:

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or dry earth.[10] Scoop the material into a sealed container for proper disposal.

-

Large Spills: Evacuate the laboratory and contact your institution's emergency response team immediately.

Emergency Response Decision Tree:

Caption: Decision tree for responding to incidents involving 2-Methyl-4,6-dinitroaniline.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To quantitatively assess the toxicity of 2-Methyl-4,6-dinitroaniline, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of 2-Methyl-4,6-dinitroaniline that reduces the viability of a cultured cell line by 50% (IC₅₀).

Materials:

-

Selected cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

2-Methyl-4,6-dinitroaniline

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Culture the selected cell line to approximately 80% confluency.

-

Trypsinize and resuspend the cells in a complete medium.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of 2-Methyl-4,6-dinitroaniline in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

2-Methyl-4,6-dinitroaniline is a compound with significant potential hazards, including high acute toxicity, the ability to cause methemoglobinemia, and a likely risk of explosion under certain conditions. A thorough understanding of these risks, coupled with strict adherence to safe handling protocols, engineering controls, and emergency preparedness, is paramount for the safety of all laboratory personnel. The information and procedures outlined in this guide are intended to provide a robust framework for the safe utilization of this compound in a research and development setting.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%.

- CPAchem Ltd. (2025). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.

- CAMEO Chemicals. (n.d.). 2,4,6-TRINITROANILINE.

- New Jersey Department of Health. (n.d.). DINITROANILINES HAZARD SUMMARY.

- Echemi.com. (2019). 4-Methyl-2,6-dinitroaniline Safety Data Sheets.

- PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-5-nitroaniline.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Dinitroaniline.

- Wikipedia. (n.d.). 2,4-Dinitroaniline.

- PubChem. (n.d.). 2-Methyl-4,6-dinitroaniline.

- Lab Pro Inc. (n.d.). How to Promote Lab Safety When Working with Chemicals?

Sources

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-4,6-dinitroaniline | C7H7N3O4 | CID 345304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 4. 2,4,6-TRINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nj.gov [nj.gov]

- 6. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cpachem.com [cpachem.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. thesafetygeek.com [thesafetygeek.com]

- 12. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Mechanism of Action of Dinitroaniline Herbicides

Prepared by a Senior Application Scientist

Executive Summary

Dinitroaniline herbicides represent a critical class of agricultural chemicals primarily used for pre-emergence control of annual grasses and broadleaf weeds.[1] This guide elucidates the core mechanism of action, which centers on the disruption of microtubule dynamics, a fundamental process in plant cell division and growth. Dinitroanilines, including widely used compounds like trifluralin, pendimethalin, and oryzalin, exert their herbicidal effects by binding directly to tubulin, the protein subunit of microtubules.[2][3][4] This interaction prevents the polymerization of tubulin into functional microtubules, leading to a cascade of cellular disruptions. The most prominent effects are the arrest of mitosis at the prometaphase stage due to the absence of a mitotic spindle and the inhibition of directional cell elongation due to the loss of cortical microtubules.[5][6] These cellular-level events manifest as the macroscopic symptoms of stunted root and shoot growth, ultimately leading to the death of germinating seedlings.[1][5] This document provides a detailed examination of this molecular pathway, the resulting physiological consequences, validated experimental protocols for its study, and an overview of resistance mechanisms.

Introduction to Dinitroaniline Herbicides

The dinitroaniline family of herbicides was first introduced in the 1960s and has since become a cornerstone of weed management in numerous cropping systems.[1] Common active ingredients include trifluralin, pendimethalin, oryzalin, benfluralin, and ethalfluralin.[7][8] They are characterized by their low water solubility, high volatility, and strong binding to soil, which necessitates soil incorporation to prevent loss through volatilization and photodegradation.[2][6] Their primary application is as pre-emergence herbicides, meaning they control weeds as they germinate but are generally ineffective against established plants.[6][9] The efficacy of these herbicides stems from their specific and potent disruption of a key cytoskeletal component: the microtubule.[5]

The Molecular Target: Tubulin and Microtubule Dynamics

To comprehend the action of dinitroaniline herbicides, it is essential to first understand their molecular target. Microtubules are major components of the eukaryotic cytoskeleton, acting as dynamic polymers crucial for several cellular processes.[3] They are hollow cylinders approximately 25 nm in diameter, constructed from heterodimers of α- and β-tubulin proteins.[3]

In plant cells, microtubules perform two vital functions:

-

Mitosis: During cell division, microtubules assemble to form the mitotic spindle. This intricate structure is responsible for the precise segregation of chromosomes into two daughter cells.[3]

-

Cell Morphogenesis: In interphase cells, microtubules are organized into parallel arrays just beneath the plasma membrane, known as cortical microtubules. These arrays guide the deposition of cellulose microfibrils in the cell wall, thereby controlling the direction of cell expansion and defining the overall shape of the plant.[3]

The functionality of microtubules relies on their property of "dynamic instability"—a constant process of polymerization (assembly) at their plus-ends and depolymerization (disassembly) at their minus-ends.[3] This dynamic balance is essential for their roles in chromosome movement and cellular organization. It is this precise balance that dinitroaniline herbicides potently disrupt.

Core Mechanism of Action: Disruption of Microtubule Assembly

The herbicidal activity of dinitroanilines is a direct consequence of their interaction with tubulin. The process is not a simple inhibition but a specific poisoning of the microtubule assembly line.

Binding to Unpolymerized Tubulin

Dinitroaniline herbicides do not interact with intact microtubules. Instead, they bind with high affinity to free, unpolymerized α/β-tubulin heterodimers in the cytoplasm.[2][3] In vitro studies have confirmed this specific binding, demonstrating the formation of a stable herbicide-tubulin complex.[3][10] Research has further pinpointed that dinitroanilines primarily target α-tubulin.[11] Docking studies suggest a binding site located beneath the N-loop of the α-tubulin protein, a region critical for the interaction between adjacent protofilaments that form the microtubule wall.[5][11]

Inhibition of Microtubule Polymerization

Once the dinitroaniline-tubulin complex is formed, it effectively "caps" the growing plus-end of a microtubule when it is added.[3] This prevents the subsequent addition of healthy, unliganded tubulin dimers, thereby halting microtubule elongation.[3][12] Because the natural process of depolymerization continues at the minus-end, the net result is a progressive shortening and eventual complete loss of the microtubule network.[3] This substoichiometric poisoning means that only a small concentration of the herbicide is needed to disrupt the entire microtubule system.[12]

Caption: Molecular mechanism of dinitroaniline herbicide action.

Cellular and Physiological Consequences

The loss of functional microtubules triggers immediate and catastrophic effects within the plant cell, which rapidly scale up to visible symptoms in the whole plant.

-

Mitotic Disruption: Without a functional mitotic spindle, chromosome segregation during cell division is impossible. Cells entering mitosis are arrested at prometaphase.[5] This results in the formation of abnormal cells with multiple sets of chromosomes (polyploidy) and prevents the creation of new cells required for growth.[6][9]

-

Inhibition of Cell Elongation: The disappearance of cortical microtubules disrupts the organized deposition of cellulose, leading to the loss of directional cell expansion.[13] Cells in the elongation zone of the root become isodiametric, or swollen, instead of elongating.[3]

-

Macroscopic Symptoms: These cellular events produce the classic symptoms of dinitroaniline injury in susceptible seedlings. The most notable is the appearance of thick, swollen, and severely stunted root tips.[5] Shoot growth is also inhibited, and affected seedlings often fail to emerge from the soil.[3][5]

Selectivity and Resistance

Basis of Selectivity

A key feature of dinitroaniline herbicides is their selectivity. They are highly effective against plants and some protists but show little to no activity against animal and fungal cells.[3][8] This selectivity arises from structural differences in the tubulin proteins between these kingdoms.[3] Studies have shown that oryzalin binds effectively to tubulin isolated from maize and algae but does not bind to tubulin from bovine brain tissue.[3][10]

Mechanisms of Resistance

While resistance to dinitroanilines has evolved relatively slowly compared to other herbicide classes, it is a growing concern.[2][4] Two primary mechanisms have been identified:

-

Target-Site Resistance (TSR): This involves point mutations in the α-tubulin genes that alter the herbicide's binding site.[2][3] These mutations reduce the affinity of the herbicide for the tubulin protein, rendering the plant less susceptible. Several such mutations have been identified in resistant weed populations.[2]

-

Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic degradation, where resistant plants express higher levels of enzymes, such as cytochrome P450s, that detoxify the herbicide.[2]

Experimental Methodologies for Studying the Mechanism of Action

The elucidation of the dinitroaniline mechanism of action has been made possible by a suite of biochemical and cell biology techniques.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. It is a cornerstone for confirming a direct interaction.

Causality and Rationale: This experiment is designed to isolate the key molecular players—tubulin and the herbicide—from the complexity of a living cell. By observing a direct inhibition of polymerization in a controlled environment, one can confidently conclude that the herbicide's primary action is on tubulin assembly, rather than an indirect downstream effect.

Protocol:

-

Tubulin Purification: Isolate high-purity tubulin from a plant source (e.g., maize cell cultures) or purchase commercially.

-

Reaction Setup: In a temperature-controlled spectrophotometer set to 340 nm, prepare a reaction mixture in a quartz cuvette containing polymerization buffer (e.g., PIPES buffer), GTP (an energy source required for polymerization), and purified tubulin.

-

Initiation of Polymerization: Equilibrate the mixture to 30-37°C to initiate microtubule assembly.

-

Herbicide Treatment: In parallel cuvettes, add varying concentrations of the dinitroaniline herbicide (e.g., oryzalin dissolved in DMSO) to the reaction mixture before initiating polymerization. A DMSO-only control is essential.

-

Data Acquisition: Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance corresponds to the scattering of light by forming microtubules.

-

Analysis: Compare the polymerization curves of the control and herbicide-treated samples. Inhibition is observed as a decrease in the rate and extent of the absorbance increase. Calculate the IC50 value (the concentration of herbicide required to inhibit polymerization by 50%).

Immunofluorescence Microscopy of Plant Microtubules

This technique allows for the direct visualization of the microtubule cytoskeleton within cells, providing compelling evidence of disruption.

Causality and Rationale: This method validates the in vitro findings within a cellular context. By visually inspecting the microtubule arrays in treated versus untreated cells, researchers can directly observe the depolymerization and organizational chaos predicted by the biochemical mechanism. The step-by-step process ensures specific and clear labeling of the target structure.

Protocol:

-

Plant Material and Treatment: Germinate seeds (e.g., Arabidopsis thaliana or maize) on growth medium containing a range of dinitroaniline concentrations. Include an untreated control. Grow for 3-5 days.

-

Fixation: Carefully excise root tips and immerse them in a fixative solution (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer) for 1 hour. Fixation cross-links proteins, preserving the cellular structure.

-

Permeabilization: Rinse the roots and treat them with a cell-wall-degrading enzyme solution (e.g., cellulase and pectinase) followed by a detergent (e.g., Triton X-100). This creates pores in the cell wall and membrane, allowing antibodies to enter.

-

Blocking: Incubate the roots in a blocking solution (e.g., bovine serum albumin in phosphate-buffered saline) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: Incubate the samples overnight at 4°C with a primary antibody that specifically binds to α-tubulin (e.g., a monoclonal mouse anti-α-tubulin antibody).

-

Secondary Antibody Incubation: Rinse and incubate the samples with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., an Alexa Fluor 488-conjugated goat anti-mouse antibody). This antibody provides the fluorescent signal for visualization.

-

Mounting and Visualization: Mount the stained root tips on a microscope slide with an anti-fade mounting medium.

-

Microscopy: Observe the samples using a confocal or epifluorescence microscope. Untreated cells will show well-organized cortical and spindle microtubules, while treated cells will show a lack of microtubules or fragmented, disorganized structures.

Caption: Experimental workflow for immunofluorescence microscopy.

Quantitative Data Summary

The efficacy of dinitroaniline herbicides can be quantified by their binding affinity to tubulin and their ability to inhibit microtubule polymerization.

| Herbicide | Target Organism/Source | Parameter | Value | Reference |

| Oryzalin | Rose (Rosa sp.) Tubulin | Apparent Inhibition Constant (K_i) | 2.59 x 10^6 M | [10] |

| Oryzalin | Rose (Rosa sp.) Tubulin | Apparent Affinity Constant (K_app) | 1.19 x 10^5 M⁻¹ | [10] |

| Oryzalin | Maize (Zea mays) Tubulin | Half-maximal polymerization inhibition | ~700 µM | [12] |

Note: Direct comparative IC50 values across multiple dinitroanilines from a single study were not available in the provided search results. The values reflect specific experimental conditions.

Conclusion

The mechanism of action of dinitroaniline herbicides is a well-characterized example of targeted biochemical disruption. By binding to α-tubulin, these compounds prevent the assembly of microtubules, thereby halting the fundamental processes of cell division and controlled cell growth. This targeted action results in potent pre-emergence herbicidal activity against a wide range of weeds. Understanding this precise mechanism is not only crucial for the effective and sustainable use of these herbicides in agriculture but also provides a valuable tool for cell biology research and informs strategies to manage the evolution of herbicide resistance.

References

-

Chen, J., Yu, Q., Patterson, E., Sayer, C., & Powles, S. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12. Available at: [Link]

-

Chen, J., Yu, Q., Patterson, E., Sayer, C., & Powles, S. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. PMC - NIH. Available at: [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2011). Dinitroaniline pesticides and Prodiamine and Trifluralin. California Environmental Protection Agency. Available at: [Link]

-

Barreto, M. C., Pignataro, O., & Padin, S. (2019). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. MDPI. Available at: [Link]

-

CORESTA. (Date not available). Dinitroanilines. Cooperation Centre for Scientific Research Relative to Tobacco. Available at: [Link]

-

Morejohn, L. C., Bureau, T. E., Molè-Bajer, J., Bajer, A. S., & Fosket, D. E. (1987). Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta, 172(2), 252-264. Available at: [Link]

-

Giglio, A., & Vommaro, M. L. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research International, 29(51), 76687-76711. Available at: [Link]

-

Taylor & Francis. (Date not available). Dinitroaniline – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Wikipedia. (Date not available). Trifluralin. Wikipedia. Available at: [Link]

-

Hugdahl, J. D., & Morejohn, L. C. (1993). Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L. Plant Physiology, 102(3), 725-740. Available at: [Link]

-

Chen, J., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. ResearchGate. Available at: [Link]

-

Morrissette, N. S., Mitra, A., Sept, D., & Sibley, L. D. (2004). Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Molecular Biology of the Cell, 15(4), 1960-1968. Available at: [Link]

-

Chen, J., et al. (2018). Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum. Frontiers in Plant Science, 9. Available at: [Link]

Sources

- 1. Trifluralin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. coresta.org [coresta.org]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]

From Dyes to Weed Control: A Deep Dive into the Discovery and History of Dinitroaniline Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dinitroaniline class of compounds, initially explored as intermediates in the synthesis of dyes, unexpectedly carved a significant niche in agriculture as potent pre-emergence herbicides. This technical guide provides a comprehensive exploration of the discovery and history of these compounds, from their serendipitous identification as herbicides to their widespread use in modern weed management. We will delve into the key scientific milestones, the evolution of their synthesis, their unique mechanism of action at the molecular level, and the structure-activity relationships that have guided the development of numerous commercial herbicides. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth chemical and biological insights into this important class of molecules.

The Serendipitous Leap from Color to Crop Protection: A Historical Perspective

The story of dinitroaniline herbicides begins not in a field, but in the colorful world of synthetic dyes. In the early 1960s, researchers at Eli Lilly and Company were evaluating various chemical intermediates for dye synthesis when they observed unexpected biological activity in some of their dinitroaniline derivatives.[1] This pivotal observation marked the beginning of a new chapter for these compounds, shifting their focus from industrial colorants to agricultural applications.

The first breakthrough came with the discovery of trifluralin's potent herbicidal properties.[2] Initially synthesized as a dye intermediate, its ability to control weeds before they emerged from the soil was a game-changer for modern agriculture. Following this discovery, trifluralin was commercialized in the 1960s and quickly became a widely used herbicide.[2] This success spurred further research and development, leading to the introduction of a range of other dinitroaniline herbicides, each with specific properties and applications.

A Timeline of Key Dinitroaniline Herbicide Commercialization:

While the initial discovery was serendipitous, the subsequent development of dinitroaniline herbicides was a systematic effort to optimize their efficacy, selectivity, and environmental profile. The following timeline highlights the introduction of some of the most significant dinitroaniline herbicides:

| Herbicide | Year of Commercialization (approx.) | Key Characteristics |

| Trifluralin | 1960s | The first commercial dinitroaniline herbicide, widely used for pre-emergence weed control in various crops.[2] |

| Benefin | 1960s | Another early dinitroaniline herbicide. |

| Nitralin | 1960s | Developed for pre-emergence control of annual grasses and some broadleaf weeds. |

| Pendimethalin | 1970s | A widely used herbicide known for its broad-spectrum activity and application flexibility. |

| Oryzalin | 1970s | Noted for its use in orchards, vineyards, and ornamental crops. |

| Ethalfluralin | 1970s | Used for pre-emergence control of grasses and broadleaf weeds in crops like soybeans and cotton. |

| Butralin | 1976 | Registered in the U.S. and used as a local-systemic plant growth regulator on tobacco.[1] |

| Flumetralin | 1983 | Registered with the US EPA and used as a local-systemic plant growth regulator, particularly in tobacco.[1] |

| Prodiamine | 1980s | Known for its long-lasting pre-emergent control of grassy and broadleaf weeds in turf and ornamentals. |

This timeline illustrates the rapid expansion of the dinitroaniline herbicide family following the initial success of trifluralin, with each new compound offering nuanced advantages for different agricultural needs.

The Chemical Core: Synthesis of Dinitroaniline Compounds

The synthesis of dinitroaniline herbicides generally involves the nucleophilic aromatic substitution of a chlorinated dinitrobenzene precursor. The core of the synthesis is the introduction of the dinitroaniline moiety, followed by N-alkylation to introduce the desired side chains that modulate the compound's herbicidal activity and physical properties.

General Synthesis Pathway

The fundamental synthetic route to many 2,6-dinitroaniline herbicides starts with a substituted chlorobenzene. This precursor undergoes nitration and sulfonation to yield 4-chloro-3,5-dinitrobenzenesulfonic acid. Subsequent reaction with an amine introduces the N-alkyl groups, followed by the removal of the sulfonic acid group to yield the final dinitroaniline herbicide.

A common starting material for many dinitroaniline herbicides is 1-chloro-2,4-dinitrobenzene. This can be reacted with ammonia to produce 2,4-dinitroaniline. For the herbicidally active 2,6-dinitroaniline isomers, a multi-step process often begins with chlorobenzene, which is subjected to nitration and sulfonation.

Laboratory Scale Synthesis: Representative Protocols

For researchers, understanding the practical synthesis of these compounds is crucial. Below are representative, step-by-step protocols for the laboratory-scale synthesis of trifluralin and pendimethalin.

Protocol 1: Synthesis of Trifluralin (α,α,α-Trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine)

Materials:

-

4-Chloro-3,5-dinitrobenzotrifluoride

-

Di-n-propylamine

-

Anhydrous potassium carbonate

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-3,5-dinitrobenzotrifluoride (1 equivalent) in anhydrous acetonitrile.

-

Add di-n-propylamine (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude trifluralin by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product as a yellow-orange solid.

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: Synthesis of Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline)

Materials:

-

4-Chloro-3,5-dinitrotoluene

-

3-Pentylamine (1-ethylpropylamine)

-

Sodium carbonate

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Combine 4-chloro-3,5-dinitrotoluene (1 equivalent), 3-pentylamine (1.1 equivalents), and sodium carbonate (1.2 equivalents) in a round-bottom flask containing dimethylformamide (DMF).

-

Heat the mixture at 80-90°C for 8-12 hours with stirring. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer and wash it several times with water to remove DMF and any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to yield pure pendimethalin as a bright orange-yellow crystalline solid.

-

Confirm the structure and purity of the product using analytical techniques such as melting point, NMR, and IR spectroscopy.

Mechanism of Action: Disrupting the Cellular Scaffolding

The herbicidal efficacy of dinitroanilines stems from their specific mode of action: the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a critical role in cell division, cell shape, and intracellular transport.

Dinitroaniline herbicides act by binding to tubulin, the protein subunit that polymerizes to form microtubules.[3] This binding inhibits the polymerization of tubulin into functional microtubules.[4] Specifically, dinitroanilines are thought to bind to α-tubulin, preventing the formation of the tubulin heterodimer, the basic building block of microtubules.[5] The binding site is located at the longitudinal contacts between tubulin subunits and involves interactions with diamine amino acid residues like lysine or arginine.[4]

The consequence of this inhibition is a cascade of cellular disruptions. During cell division (mitosis), the mitotic spindle, which is composed of microtubules, fails to form correctly. This leads to an arrest of the cell cycle in prometaphase, preventing the proper segregation of chromosomes.[4] The cells in the root tip become multinucleate as nuclear division occurs without cell wall formation.[4] This disruption of cell division is the primary reason for the inhibition of root growth, which is the most characteristic symptom of dinitroaniline herbicide activity.[4]

The selectivity of dinitroaniline herbicides for plants over animals is attributed to differences in the tubulin protein structure between these kingdoms.[4]

Structure-Activity Relationships: Fine-Tuning Herbicidal Potency

The herbicidal activity of dinitroaniline compounds is highly dependent on their chemical structure. Substitutions on both the aniline ring and the amino group significantly influence their efficacy, selectivity, and physical properties.

The 2,6-dinitroaniline core is essential for herbicidal activity.[3] Modifications at other positions on the aromatic ring and on the amino nitrogen have been extensively studied to optimize performance.

Key Structural Features Influencing Activity:

-

Substituents at the 4-position of the aniline ring: A trifluoromethyl (-CF3) group, as seen in trifluralin, generally confers high herbicidal activity. Other groups at this position can also be effective.

-

N-alkyl groups: The nature of the alkyl groups on the amino nitrogen is crucial. Straight-chain propyl groups, as in trifluralin, are often optimal. Branching or increasing the length of the alkyl chains can affect both the level of activity and the spectrum of weeds controlled. For instance, the N-(1-ethylpropyl) group in pendimethalin contributes to its broad-spectrum efficacy.

-

Substituents at the 3- and 5-positions: Introduction of other groups on the aniline ring can modulate the compound's properties, including its soil mobility and persistence.

These structure-activity relationships have been instrumental in the design of new dinitroaniline herbicides with improved performance characteristics.

Environmental Fate and Analytical Considerations

The environmental behavior of dinitroaniline herbicides is largely governed by their physicochemical properties. They are characterized by low water solubility and high volatility.[3] Their strong binding to soil organic matter limits their leaching into groundwater.[3]

Degradation in the environment occurs through two primary pathways:

-

Photodegradation: Dinitroanilines are susceptible to breakdown by sunlight, which is why they are often incorporated into the soil shortly after application to minimize volatilization and photodegradation losses.[3]

-

Microbial Degradation: Soil microorganisms are the primary drivers of dinitroaniline breakdown, although this process can be slow, leading to their persistence in some soil types.[3] The degradation pathway for pendimethalin, for example, often involves the reduction of one of the nitro groups.

Analytical Methods:

The detection and quantification of dinitroaniline herbicides in environmental and biological samples are crucial for monitoring their fate and ensuring food safety. Common analytical techniques include:

-

Gas Chromatography (GC): Often coupled with electron capture detection (ECD) or mass spectrometry (MS), GC is a robust method for analyzing these volatile compounds.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of dinitroanilines and their metabolites, particularly in complex matrices.[1]

Conclusion and Future Perspectives

The discovery of dinitroaniline herbicides represents a landmark in the history of weed science, born from the serendipitous observation of biological activity in a class of compounds originally intended for a completely different purpose. Their unique mode of action, targeting the fundamental process of microtubule formation, has made them invaluable tools for pre-emergence weed control for over half a century.

Ongoing research continues to explore the nuances of their interaction with tubulin, the mechanisms of weed resistance, and their environmental impact. A deeper understanding of their molecular interactions could pave the way for the design of even more selective and potent herbicides. Furthermore, as agricultural practices evolve, particularly with the rise of herbicide-resistant weeds, the strategic use of established chemistries like the dinitroanilines will remain a critical component of integrated weed management programs. The journey of dinitroanilines, from vibrant dyes to essential agricultural tools, underscores the importance of interdisciplinary research and the potential for unexpected discoveries to reshape entire industries.

References

-

Chen, J., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 638997. [Link]

-

Giglio, A., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(51), 76687–76711. [Link]

-

CORESTA (2019). Dinitroanilines. Agrochemicals Analysis Technical Note TN #002. [Link]

-

Blume, Y. B., et al. (2018). Structural and biological characterization of the tubulin interaction with dinitroanilines. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5569, Trifluralin. [Link]

-

Tadeo, J. L., et al. (2019). Analysis of Pesticides in Food and Environmental Samples. Taylor & Francis. [Link]

-

Parka, S. J., & Soper, O. F. (1977). The Physiology and Mode of Action of the Dinitroaniline Herbicides. Weed Science, 25(1), 79-87. [Link]

-

Giglio, A., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. ResearchGate. [Link]

-

Blume, Y., et al. (2018). Structural modeling of the interaction of plant α-tubulin with dinitroaniline and phosphoroamidate herbicides. ResearchGate. [Link]

-

Chen, J., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. National Center for Biotechnology Information. [Link]

-

Mitra, A., & Sept, D. (2022). Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii. ACS Omega, 7(22), 18361–18370. [Link]

Sources

- 1. coresta.org [coresta.org]

- 2. Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Methyl-4,6-dinitroaniline as a Versatile Intermediate in Organic Synthesis

Introduction: The Strategic Value of 2-Methyl-4,6-dinitroaniline

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2-Methyl-4,6-dinitroaniline (also known as 4,6-dinitro-o-toluidine) emerges as a highly valuable building block, primarily due to the unique electronic and steric environment of its scaffold. The presence of two strongly electron-withdrawing nitro groups profoundly influences the reactivity of the aromatic ring and the amino functional group. These nitro groups activate the ring for certain transformations while deactivating it for others, and they serve as latent functionalities for further elaboration. The primary amino group provides a critical handle for diazotization, acylation, and alkylation reactions, making it a cornerstone intermediate in the synthesis of azo dyes, pigments, pharmaceuticals, and complex heterocyclic systems.

This guide provides an in-depth exploration of the synthesis and key applications of 2-Methyl-4,6-dinitroaniline, offering detailed protocols grounded in established chemical principles. The causality behind experimental choices is elucidated to empower researchers not only to replicate these methods but also to adapt them for novel synthetic challenges.

| Physicochemical Properties of 2-Methyl-4,6-dinitroaniline | |

| CAS Number | 6393-42-6 |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | ~195-198 °C |

Part 1: Synthesis of 2-Methyl-4,6-dinitroaniline

The most common and logical pathway to 2-Methyl-4,6-dinitroaniline begins with o-toluidine (2-methylaniline). A critical strategic consideration is the need to protect the primary amino group prior to nitration. Direct nitration of o-toluidine would lead to oxidative degradation and a mixture of undesired products due to the powerful activating and ortho, para-directing nature of the NH₂ group. Acetylation is the preferred method for protection; the resulting acetamido group is still an ortho, para-director but is less activating and more sterically hindering, which helps guide the incoming nitro groups to the desired positions and prevents oxidation of the aniline moiety.[1]

Workflow for the Synthesis of 2-Methyl-4,6-dinitroaniline

Caption: Pathway for diazotization and azo coupling.

Protocol 2.1: Diazotization and Coupling with 2-Naphthol

This protocol describes the formation of a representative deep red azo dye.

Step 1: Diazotization

-

In a 250 mL beaker, suspend 2-Methyl-4,6-dinitroaniline (0.01 mol, 1.97 g) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL).

-

Stir the suspension and cool it to 0-5 °C in an ice bath. The mixture will form a fine slurry of the amine hydrochloride salt.

-

In a separate beaker, dissolve sodium nitrite (0.011 mol, 0.76 g) in 10 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine suspension. Maintain the temperature strictly below 5 °C. The reaction is exothermic. [2]5. After the addition is complete, stir for another 15 minutes at 0-5 °C. The formation of a clear solution (or a slight yellow tint) indicates the successful formation of the diazonium salt. A persistent blue color on starch-iodide paper will indicate a slight excess of nitrous acid. If needed, quench the excess with a small amount of sulfamic acid until the test is negative.

Step 2: Azo Coupling

-

In a separate 400 mL beaker, dissolve 2-naphthol (0.01 mol, 1.44 g) in a 10% sodium hydroxide solution (20 mL). Cool this solution to 5 °C in an ice bath.

-

While stirring vigorously, slowly add the cold diazonium salt solution prepared in Step 1 to the alkaline 2-naphthol solution.

-

A brightly colored precipitate (typically deep red or orange) will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

Collect the solid azo dye by vacuum filtration. Wash the precipitate with water until the filtrate is neutral.

-

Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or glacial acetic acid.

| Typical Reaction Data for Azo Dye Synthesis | |

| Starting Intermediate | 2-Methyl-4,6-dinitroaniline |

| Coupling Component | 2-Naphthol |

| Reaction Type | Diazotization & Azo Coupling |

| Typical Yield | 85-95% |

| Product Appearance | Deep red solid |

Part 3: Applications in Heterocyclic Synthesis

The ortho-arrangement of the amino and a nitro group in 2-Methyl-4,6-dinitroaniline is a classic structural motif for the synthesis of fused heterocyclic systems, particularly benzimidazoles. The key strategy involves the selective reduction of one nitro group (at the 6-position) to an amine, generating a reactive ortho-diamine intermediate. This diamine can then undergo condensation with various electrophiles to form the heterocyclic ring.

Causality of Selective Reduction: The selective reduction of one nitro group in the presence of another is a significant challenge. Reagents like sodium sulfide (Na₂S) or stannous chloride (SnCl₂) under controlled conditions are often employed. Sodium sulfide is particularly effective as it can selectively reduce one nitro group in a polynitrated aromatic compound, a transformation known as the Zinin reduction.

Workflow for Benzimidazole Synthesis

Caption: Pathway for the synthesis of benzimidazoles.

Protocol 3.1: Synthesis of a 7-Methyl-5-nitrobenzimidazole Derivative

Step 1: Selective Reduction of the 6-Nitro Group

-

In a 500 mL round-bottom flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (0.03 mol, 7.2 g) in 100 mL of 50% aqueous ethanol.

-

Add 2-Methyl-4,6-dinitroaniline (0.01 mol, 1.97 g) to the solution and equip the flask with a reflux condenser.

-

Heat the mixture to a gentle reflux for 3-4 hours. The color of the solution will typically darken. Monitor the reaction progress using TLC.

-

After cooling, dilute the reaction mixture with 200 mL of water and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-6-amino-4-nitroaniline. This intermediate is often used directly in the next step without extensive purification.

Step 2: Cyclization with Formic Acid

-

Combine the crude diamine from the previous step with 90% formic acid (25 mL) in a 100 mL round-bottom flask.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and slowly pour it into 200 mL of ice-cold water.

-

Neutralize the solution by the careful addition of concentrated ammonium hydroxide until the product precipitates.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-methyl-5-nitrobenzimidazole.

Safety and Handling

2-Methyl-4,6-dinitroaniline and related nitrated aromatic compounds must be handled with care due to their associated hazards.

-

Toxicity: Dinitroanilines are toxic if swallowed, inhaled, or absorbed through the skin. [3][4][5]They can cause damage to organs through prolonged or repeated exposure. [4][5]* Handling: Always use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [3][6]Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and strong oxidizing agents. Keep the container tightly closed and store in a locked-up area. [3][4]* Disposal: Dispose of waste in accordance with local, regional, and national regulations. Dinitroanilines are often toxic to aquatic life with long-lasting effects. [4][5]

References

-

Organic Syntheses. 2,4-dinitroaniline. Available at: [Link]

-

Amogh Chemicals. Acid Dyes Intermediates. Available at: [Link]

-

Wizzbang Chemistry via YouTube. Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Available at: [Link]

-